N-[(Benzyloxy)carbonyl]histidylleucine
Description
N-[(Benzyloxy)carbonyl]histidylleucine (abbreviated as Z-His-Leu-OH) is a dipeptide derivative where the N-terminus is protected by a benzyloxycarbonyl (Cbz) group. This compound is structurally characterized by the presence of histidine (imidazole side chain) and leucine (branched aliphatic side chain) residues. The Cbz group is a common protecting group in peptide synthesis, preventing unwanted side reactions during coupling .
Properties
CAS No. |
38972-90-6 |
|---|---|
Molecular Formula |
C20H26N4O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H26N4O5/c1-13(2)8-17(19(26)27)23-18(25)16(9-15-10-21-12-22-15)24-20(28)29-11-14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27) |
InChI Key |
QDSCJZMMRKBXNR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Other CAS No. |
38972-90-6 |
sequence |
HL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Groups
The following table compares Z-His-Leu-OH with structurally related compounds:
Key Observations :
- Z-His-Leu-OH vs. Z-Leu-OH (): The dipeptide Z-His-Leu-OH has a histidine residue, introducing an imidazole side chain absent in Z-Leu-OH.
- Comparison with Glycyl-Glycine Derivatives () : Methyl esters (e.g., C₁₃H₁₆N₂O₅) exhibit higher lipophilicity than free carboxylic acids, influencing solubility and reactivity .
- Sulfonic Acid Derivatives () : The sulfonic acid group in C₂₁H₃₁N₃O₈S increases hydrophilicity, making it suitable for aqueous-phase biological assays .
Physicochemical Properties
Solubility :
- Cbz-protected leucine (Z-Leu-OH) is sparingly soluble in water but soluble in organic solvents like DMF or THF .
- Sulfonic acid derivatives (e.g., C₂₁H₃₁N₃O₈S) show enhanced water solubility due to ionizable groups .
- Z-His-Leu-OH is expected to have intermediate solubility, influenced by histidine’s polar imidazole group.
- Stability: Cbz groups are stable under acidic conditions but cleaved via hydrogenolysis, a feature shared across analogs . Branched-chain derivatives (e.g., 3-methylvaline in ) exhibit steric hindrance, slowing coupling reactions .
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